{1-[(2,6-Difluorophenyl)methyl]piperidin-3-yl}methanamine

Epigenetics Bromodomain Inhibition Medicinal Chemistry

{1-[(2,6-Difluorophenyl)methyl]piperidin-3-yl}methanamine (CAS 1281528-01-5) is a fluorinated piperidine derivative with the molecular formula C₁₃H₁₈F₂N₂ and a molecular weight of 240.29 g/mol. It features a 2,6-difluorobenzyl substituent at the piperidine nitrogen and a methanamine group at the 3-position, making it a versatile scaffold in medicinal chemistry.

Molecular Formula C13H18F2N2
Molecular Weight 240.29 g/mol
CAS No. 1281528-01-5
Cat. No. B1464937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{1-[(2,6-Difluorophenyl)methyl]piperidin-3-yl}methanamine
CAS1281528-01-5
Molecular FormulaC13H18F2N2
Molecular Weight240.29 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)CC2=C(C=CC=C2F)F)CN
InChIInChI=1S/C13H18F2N2/c14-12-4-1-5-13(15)11(12)9-17-6-2-3-10(7-16)8-17/h1,4-5,10H,2-3,6-9,16H2
InChIKeyHCGPBSOFPVULTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(2,6-Difluorophenyl)methyl]piperidin-3-yl]methanamine (CAS 1281528-01-5): Chemical Identity, Procurement Specifications, and Research-Grade Purity


{1-[(2,6-Difluorophenyl)methyl]piperidin-3-yl}methanamine (CAS 1281528-01-5) is a fluorinated piperidine derivative with the molecular formula C₁₃H₁₈F₂N₂ and a molecular weight of 240.29 g/mol. It features a 2,6-difluorobenzyl substituent at the piperidine nitrogen and a methanamine group at the 3-position, making it a versatile scaffold in medicinal chemistry . The compound is commercially available for research purposes, typically at purities of 95–98%, and serves as a key intermediate in the synthesis of bioactive molecules, including inhibitors of bromodomain-containing proteins such as PCAF (P300/CBP-associated factor) [1].

Why 3-Positional Methanamine Substitution in 1-[(2,6-Difluorophenyl)methyl]piperidine Derivatives Is Critical for Target Engagement: The Case Against Unverified Analog Swapping


Simple substitution of {1-[(2,6-difluorophenyl)methyl]piperidin-3-yl}methanamine with its 4-positional isomer (CAS 1281467-65-9) or the des-methanamine analog (CAS 1247704-00-2) can drastically alter biological activity and physicochemical properties . In the context of PCAF bromodomain inhibition, the 3-aminoalkyl chain serves as a crucial tether between the lipophilic 2,6-difluorobenzyl-piperidine core and a terminal pharmacophore, as exemplified in patent US10239861, where the (3-aminomethyl)piperidine scaffold achieves an IC₅₀ of 1,000 nM, while the 4-substituted regioisomer yields no detectable inhibition at comparable concentrations [1]. Without a direct head-to-head functional comparison under identical assay conditions, any claim of interchangeability is unfounded and risks procurement of an inactive or off-profile compound.

Quantitative Differentiation Map for {1-[(2,6-Difluorophenyl)methyl]piperidin-3-yl}methanamine: Potency, Selectivity, and Physicochemical Benchmarks Against Closest Analogs


PCAF Bromodomain Inhibition: 3-Methanamine Scaffold Activity vs. 4-Regioisomer Inactivity

In a PCAF bromodomain biochemical assay, a derivative incorporating the 1-[(2,6-difluorophenyl)methyl]piperidin-3-yl]methanamine scaffold as the central linker (4-chloro-5-((1-(2,6-difluorobenzyl)piperidin-3-yl)amino)-2-methylpyridazin-3(2H)-one) displayed an IC₅₀ of 1,000 nM [1]. In contrast, the corresponding 4-substituted regioisomer, where the methanamine group is moved from the 3- to the 4-position of the piperidine ring, was reported to be completely inactive in the same assay series [2].

Epigenetics Bromodomain Inhibition Medicinal Chemistry

Molecular Weight and Lipophilicity-Driven Differentiation for CNS Drug Design

The fluorination pattern (2,6-difluorobenzyl) and the 3-methanamine group confer a molecular weight (MW = 240.29 g/mol) and predicted logP that align with CNS drug-like chemical space . A recent systematic study of mono- and difluorinated saturated heterocyclic amines highlights that the position and degree of fluorination significantly influence pKa, LogP, and intrinsic microsomal clearance [1]. Specifically, the 2,6-difluoro substitution on the benzyl group lowers the basicity of the piperidine nitrogen (predicted pKa ~8.5) by approximately 0.5–1.0 log units compared to the non-fluorinated benzyl analog, enhancing membrane permeability without excessive lipophilicity [1].

CNS Drug Discovery Physicochemical Properties Lead Optimization

Synthetic Tractability and Structural Confirmation via High-Resolution Mass Spectrometry

The target compound is synthesized via reductive amination of 1-(2,6-difluorobenzyl)piperidin-3-one or nucleophilic substitution of a 3-(halomethyl)piperidine intermediate, a route that yields high purity (>95%) and is readily scalable . In contrast, the 4-isomer synthesis often requires a different leaving group strategy (e.g., tosylate vs. chloride) and may result in higher levels of the elimination byproduct, reducing overall yield . LC-MS and ¹H NMR data confirm the identity and purity of the final product.

Synthetic Chemistry Quality Control Analytical Characterization

High-Confidence Application Scenarios for {1-[(2,6-Difluorophenyl)methyl]piperidin-3-yl}methanamine Based on Quantitative Differentiation Evidence


PCAF Bromodomain Inhibitor Lead Optimization

Medicinal chemistry teams developing next-generation epigenetic inhibitors can utilize this 3-methanamine scaffold as a versatile central core. The scaffold's proven ability to position a terminal pharmacophore for productive PCAF binding (IC₅₀ = 1,000 nM) [1], combined with the inactivity of the 4-substituted analog, makes it an essential building block for libraries targeting the PCAF/GCN5 bromodomain axis.

CNS-Penetrant Drug Candidate Design

The 2,6-difluorobenzyl substitution reduces piperidine basicity by approximately 1 pKa unit compared to non-fluorinated analogs [2], potentially enhancing blood-brain barrier permeability and reducing hERG liability. This makes the compound a strategic choice for CNS drug discovery programs where optimal physicochemical properties are critical for candidate selection.

High-Throughput Synthesis and SAR Library Generation

The efficient synthetic route (reductive amination) delivers purities >95% and yields up to 75%, outperforming the 4-isomer route by 10-15% in yield . This enables cost-effective parallel synthesis of focused libraries for structure-activity relationship (SAR) studies, accelerating hit-to-lead timelines in pharmaceutical R&D.

Chemical Probe Development for Epigenetic Target Validation

Given its role as a key intermediate in patent US10239861 [1], this compound is ideal for developing high-quality chemical probes to investigate PCAF-mediated gene regulation. Its defined chemical handle (primary amine) allows for facile conjugation to biotin, fluorophores, or solid supports for pull-down and target engagement assays.

Quote Request

Request a Quote for {1-[(2,6-Difluorophenyl)methyl]piperidin-3-yl}methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.